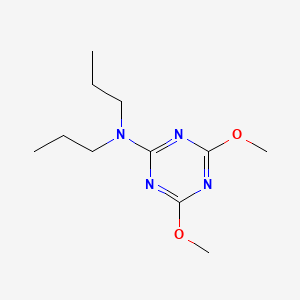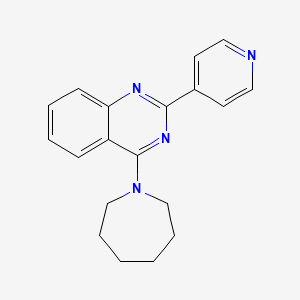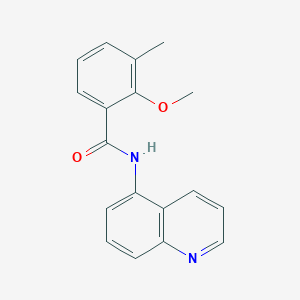
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, also known as GW501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and is known for its ability to enhance endurance and metabolic function.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide acts as a PPARδ agonist, which activates the PPARδ receptor in various tissues, including skeletal muscle, liver, and adipose tissue. This activation leads to an increase in the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved metabolic function.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose metabolism, increased mitochondrial biogenesis, and enhanced endurance. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide for lab experiments is its ability to improve endurance and exercise capacity, which can be useful for studying the effects of exercise on various physiological parameters. However, it is important to note that the long-term effects of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide are not fully understood, and its potential side effects and toxicity need to be carefully considered.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide, including its potential applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer. Further studies are needed to fully understand its mechanism of action and long-term effects, as well as its potential risks and benefits. Additionally, research on other PPARδ agonists may provide insights into the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide involves the reaction of 3-chloro-4-methoxybenzylamine with 2-naphthol to form the intermediate product, which is then reacted with chloroacetyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide has been extensively studied for its potential applications in various fields, including sports performance enhancement, obesity, diabetes, and cardiovascular diseases. It has been shown to improve endurance and exercise capacity by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It also has potential applications in the treatment of metabolic disorders, as it has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-9-7-15(11-17(18)20)21-19(22)12-24-16-8-6-13-4-2-3-5-14(13)10-16/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDDCFRCRDEWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthyloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![4-amino-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5851425.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)


![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)



